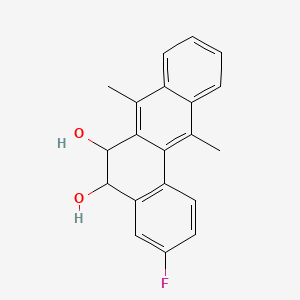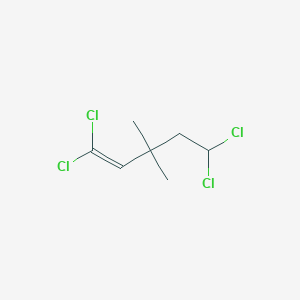![molecular formula C11H25NPbS2 B14407560 Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- CAS No. 86167-36-4](/img/structure/B14407560.png)
Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- is a chemical compound that belongs to the class of organolead compounds It is characterized by the presence of lead (Pb) in its molecular structure, combined with diethylamino, thioxomethyl, and triethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- typically involves the reaction of lead-based precursors with diethylamino and thioxomethyl reagents under controlled conditions. One common method involves the use of lead (II) nitrate and sodium borohydride as starting materials. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction conditions, and the implementation of safety measures to handle the toxic nature of lead compounds. The process may also involve purification steps to isolate the desired product from by-products and impurities.
化学反応の分析
Types of Reactions
Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: It can be reduced to lower oxidation states of lead.
Substitution: The diethylamino and thioxomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.
科学的研究の応用
Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organolead compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and toxicity.
Medicine: Research is conducted to explore its potential use in medical imaging and as a therapeutic agent, although its toxicity poses significant challenges.
作用機序
The mechanism of action of Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- involves its interaction with molecular targets in biological systems. The compound can bind to proteins and enzymes, disrupting their normal function. It may also interfere with cellular signaling pathways, leading to toxic effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form strong bonds with sulfur and nitrogen atoms in biological molecules is a key factor .
類似化合物との比較
Similar Compounds
Stannane, [[(diethylamino)thioxomethyl]thio]triethyl-: Similar in structure but contains tin (Sn) instead of lead (Pb).
Methane, Silane, Germane: These are group 14 hydrides with similar tetrahedral structures but contain carbon ©, silicon (Si), and germanium (Ge) respectively.
Uniqueness
Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl- is unique due to the presence of lead, which imparts distinct chemical properties compared to its lighter congeners. The lead atom’s larger size and higher atomic number result in different reactivity and stability profiles, making this compound particularly interesting for specialized applications.
特性
CAS番号 |
86167-36-4 |
|---|---|
分子式 |
C11H25NPbS2 |
分子量 |
442 g/mol |
IUPAC名 |
triethylplumbyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C5H11NS2.3C2H5.Pb/c1-3-6(4-2)5(7)8;3*1-2;/h3-4H2,1-2H3,(H,7,8);3*1H2,2H3;/q;;;;+1/p-1 |
InChIキー |
UIZVLGLAZBOVTK-UHFFFAOYSA-M |
正規SMILES |
CCN(CC)C(=S)S[Pb](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


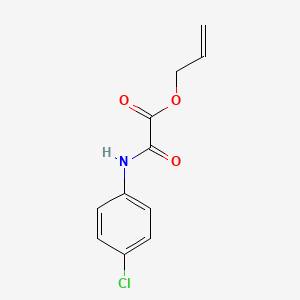
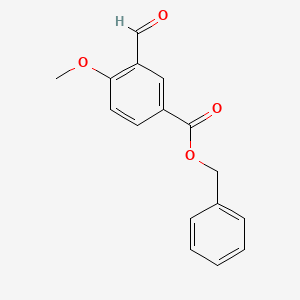
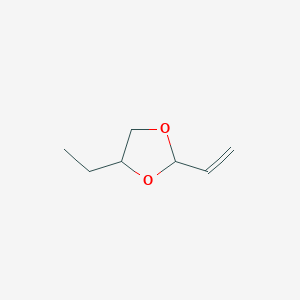
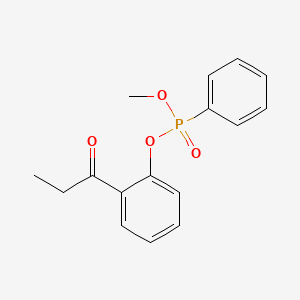
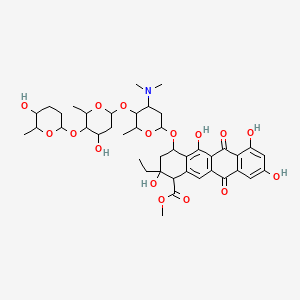
![1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene](/img/structure/B14407503.png)
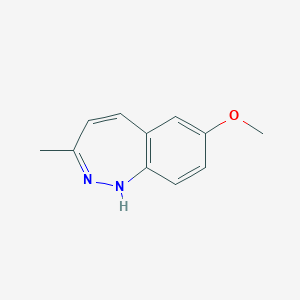

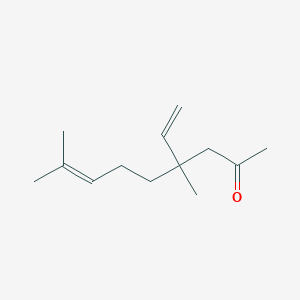
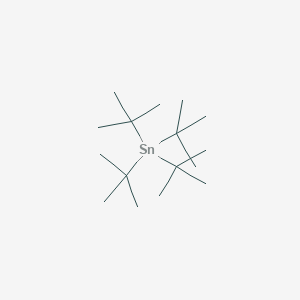
![Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester](/img/structure/B14407538.png)
